

Chemical structure and properties of Cedrin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cedrin

Cat. No.: B15572257

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An In-depth Technical Guide to **Cedrin**: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cedrin (CAS: 75513-81-4) is a natural flavonoid compound isolated from the Himalayan cedar, *Cedrus deodara*.^[1] Structurally, it is a dihydroflavonol, specifically a derivative of dihydromyricetin. Recent scientific interest in **Cedrin** has been driven by its demonstrated neuroprotective properties, particularly its potential to mitigate the cytotoxic effects of amyloid- β (A β) peptides, which are centrally implicated in the pathology of Alzheimer's disease.^{[1][2]} This document provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of **Cedrin**, with a focus on its neuroprotective mechanisms. It is intended to serve as a technical resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutics for neurodegenerative disorders.

Chemical Structure and Identification

Initial searches for "**Cedrin**" may yield conflicting information due to the existence of multiple compounds sharing this name. The biologically active flavonoid, and the subject of this guide, is identified by the CAS number 75513-81-4. It is crucial to distinguish it from other compounds, such as the one cataloged under PubChem CID 3083929 (CAS 6040-62-6), which has a different molecular formula and structure.

The definitive structure of the neuroprotective flavonoid **Cedrin** is (2R,3R)-3,5,7-trihydroxy-6-methyl-2-(3,4,5-trihydroxyphenyl)-2,3-dihydrochromen-4-one. This corresponds to 6-methyldihydromyricetin.

Table 1: Chemical Identification of **Cedrin**

Identifier	Value
CAS Number	75513-81-4
Molecular Formula	C ₁₆ H ₁₄ O ₈
IUPAC Name	(2R,3R)-3,5,7-trihydroxy-6-methyl-2-(3,4,5-trihydroxyphenyl)-2,3-dihydrochromen-4-one
Synonyms	6-Methyldihydromyricetin
SMILES	<chem>CC1=C(C=C2C(=C1O)C(=O)C(C(O2)C3=CC(=C(C(=C3)O)O)O)O)O</chem>
InChI Key	NZRLODDQFPZTPM-JKSUJKDBSA-N

(Note: A 2D chemical structure image would be placed here in a full whitepaper. For this text-based generation, please refer to the IUPAC name and SMILES string for structural information.)

Physicochemical Properties

Quantitative data on the physicochemical properties of **Cedrin** are not extensively published. However, data from suppliers and for the parent compound, dihydromyricetin (DHM), provide useful reference points. **Cedrin** is typically supplied as a solid and exhibits solubility in various organic solvents.

Table 2: Physicochemical Properties of **Cedrin**

Property	Value/Description	Reference
Molecular Weight	334.28 g/mol	[3][4]
Physical Form	Solid	
Solubility	Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Slightly soluble in water.	
Storage Temperature	-20°C	
Melting Point	Data not available. For reference, the parent compound Dihydromyricetin melts at 245.5-246.5 °C.	
Density (Estimated)	1.1975 g/cm ³	

Pharmacological Properties and Mechanism of Action

The primary pharmacological activity of **Cedrin** reported in the literature is its neuroprotective effect against amyloid- β -induced toxicity. This activity is attributed to its ability to counteract oxidative stress and inhibit apoptosis in neuronal cells.

Neuroprotection Against Amyloid- β Toxicity

Studies have shown that **Cedrin** can improve the viability of PC12 cells injured by amyloid β 1–42 ($A\beta_{1-42}$). $A\beta$ peptides are known to induce neuronal cell death through mechanisms involving the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways.

Antioxidant Activity

Cedrin mitigates oxidative stress through multiple actions:

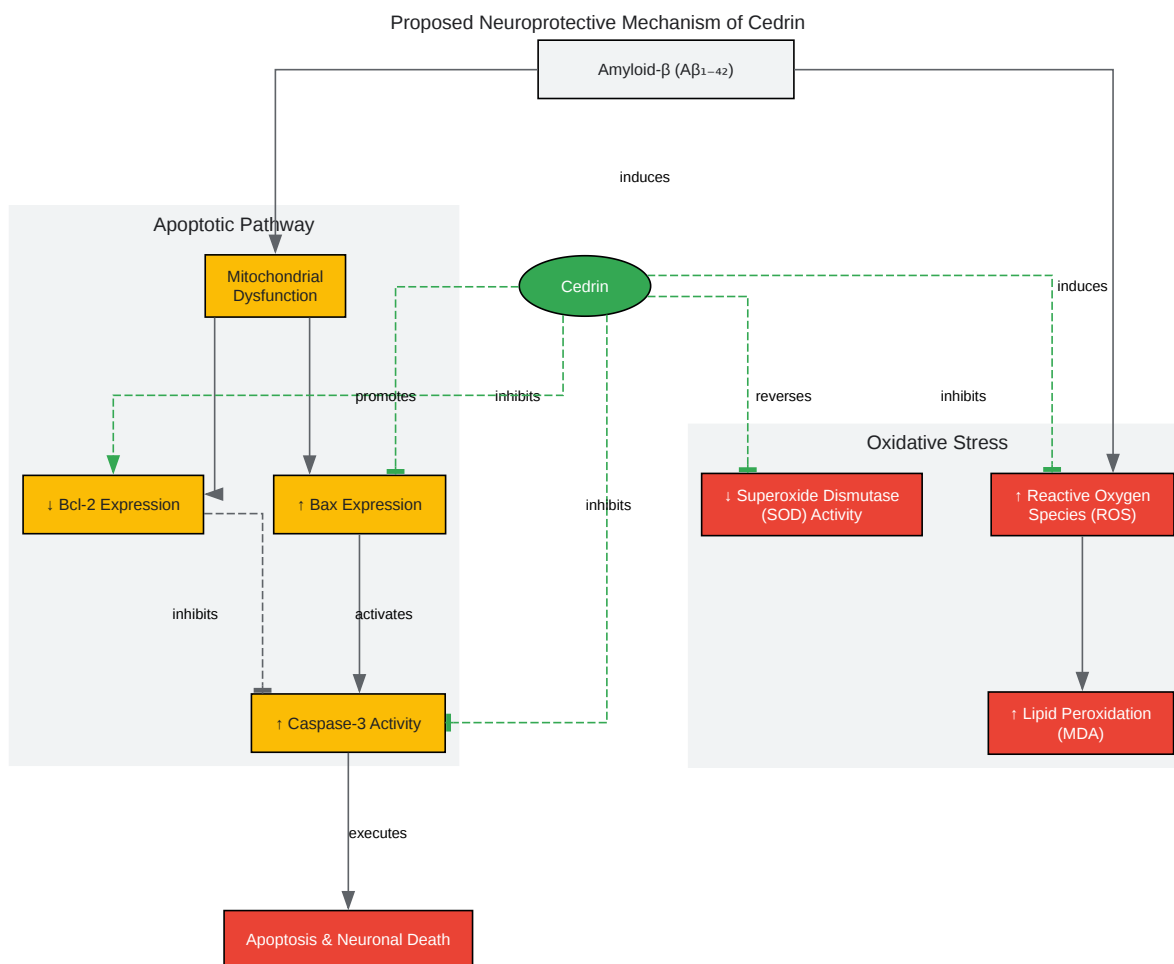
- **Reduction of Reactive Oxygen Species (ROS):** It directly reduces the overproduction of ROS induced by A β toxicity.
- **Enhancement of Endogenous Antioxidants:** **Cedrin** increases the activity of superoxide dismutase (SOD), a critical endogenous antioxidant enzyme that catalyzes the dismutation of superoxide radicals.
- **Inhibition of Lipid Peroxidation:** It decreases the content of malondialdehyde (MDA), a key indicator of lipid peroxidation and oxidative damage.

Anti-apoptotic Activity

Cedrin protects against programmed cell death by modulating key proteins in the mitochondrial apoptosis pathway:

- **Regulation of Bcl-2 Family Proteins:** It downregulates the expression of the pro-apoptotic protein Bax and upregulates the anti-apoptotic protein Bcl-2.
- **Inhibition of Caspase-3:** **Cedrin** reduces the activity of Caspase-3, an executioner caspase that plays a central role in the final stages of apoptosis.
- **Mitochondrial Stabilization:** It ameliorates the loss of mitochondrial membrane potential, a critical event in the intrinsic apoptotic cascade.

The following diagram illustrates the proposed neuroprotective signaling pathway of **Cedrin**.



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Caption: Proposed mechanism of **Cedrin**'s neuroprotective action.

Experimental Protocols

Detailed experimental protocols for **Cedrin** are based on the methodologies described in the study by Zhao et al. and are representative of standard procedures for evaluating neuroprotective and antioxidant compounds.

Disclaimer: The following protocols are generalized based on the available literature. Specific concentrations, incubation times, and reagents should be optimized for individual experimental setups and may differ from the original study by Zhao et al. (2018), for which the full text was not available.

Cell Culture and Treatment

- **Cell Line:** Pheochromocytoma (PC12) cells, a common model for neuronal studies.
- **Culture Conditions:** Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO₂.
- **Treatment Protocol:** To induce neurotoxicity, PC12 cells are exposed to a predetermined concentration of pre-aggregated A β ₁₋₄₂ peptide (e.g., 0.5 μ M) for 24-48 hours. For protection studies, cells are pre-treated with various concentrations of **Cedrin** for a specified period (e.g., 2-4 hours) before the addition of A β ₁₋₄₂.

Cell Viability Assay (MTT Assay)

- **Principle:** Measures the metabolic activity of cells, which is proportional to the number of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
- **Methodology:**
 - Plate PC12 cells in 96-well plates and allow them to adhere.
 - Treat cells with **Cedrin** and/or A β ₁₋₄₂ as described above.
 - Add MTT solution (e.g., 5 mg/mL) to each well and incubate for 4 hours at 37°C.

- Remove the medium and dissolve the formazan crystals in a solubilization solvent (e.g., DMSO).
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage relative to untreated control cells.

Measurement of Intracellular ROS

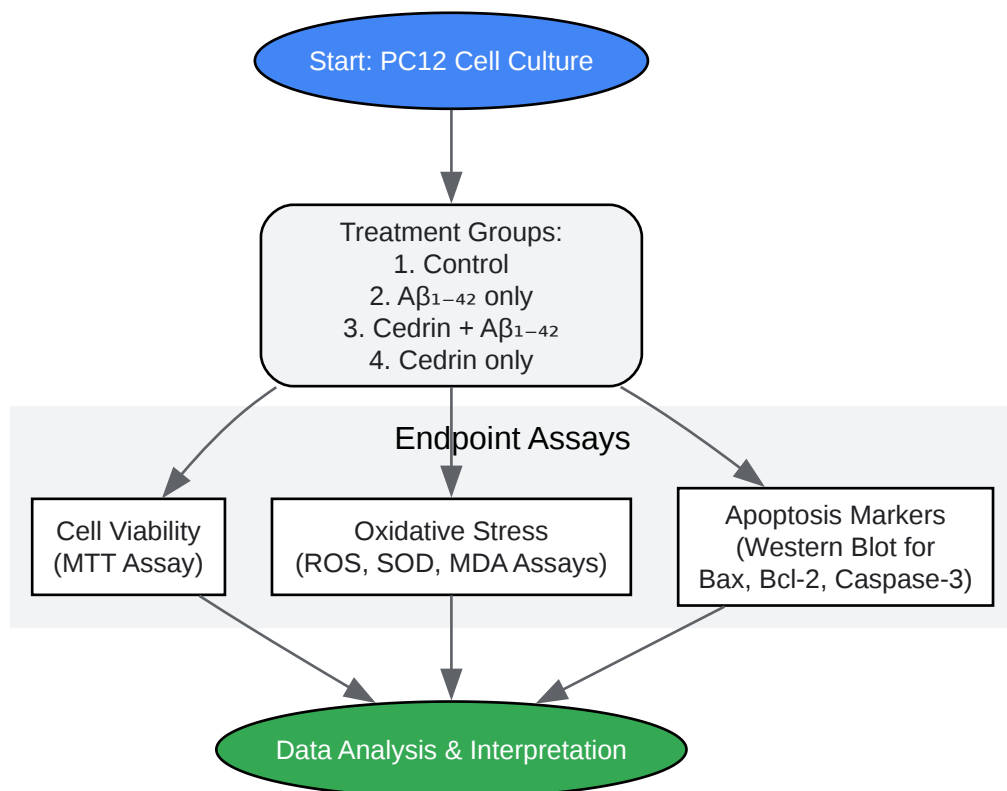
- Principle: Uses a fluorescent probe, such as 2',7'-dichlorofluorescein diacetate (DCFH-DA), which is oxidized by intracellular ROS to the highly fluorescent dichlorofluorescein (DCF).
- Methodology:
 - Treat cells in 6-well plates or on coverslips as described.
 - Load the cells with DCFH-DA solution (e.g., 10 μ M) and incubate for 20-30 minutes at 37°C.
 - Wash cells to remove excess probe.
 - Measure the fluorescence intensity using a fluorescence microscope or a plate reader (excitation ~485 nm, emission ~530 nm).

Apoptosis and Protein Expression Analysis (Western Blot)

- Principle: Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis, such as Bax, Bcl-2, and cleaved Caspase-3.
- Methodology:
 - Lyse the treated cells to extract total protein.
 - Determine protein concentration using a BCA or Bradford assay.
 - Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

- Block the membrane and incubate with primary antibodies specific for Bax, Bcl-2, and cleaved Caspase-3.
- Incubate with a corresponding HRP-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blots.
- Quantify band intensities relative to a loading control (e.g., β -actin or GAPDH).

The following diagram outlines a typical experimental workflow for assessing the neuroprotective effects of **Cedrin**.



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Caption: Workflow for evaluating **Cedrin**'s neuroprotective effects.

Conclusion and Future Directions

Cedrin is a promising natural flavonoid with significant neuroprotective potential demonstrated in vitro. Its ability to combat amyloid- β -induced cytotoxicity by suppressing both oxidative stress and apoptosis makes it a compelling candidate for further investigation in the context of Alzheimer's disease and other neurodegenerative conditions.

Future research should focus on several key areas:

- **In Vivo Efficacy:** Validating the neuroprotective effects of **Cedrin** in animal models of Alzheimer's disease to assess its bioavailability, blood-brain barrier permeability, and therapeutic efficacy.
- **Detailed Mechanistic Studies:** Elucidating the precise molecular targets of **Cedrin** and further detailing its interaction with upstream signaling pathways that regulate oxidative stress and apoptosis.
- **Structure-Activity Relationship (SAR) Studies:** Synthesizing and testing analogues of **Cedrin** to optimize its potency, selectivity, and pharmacokinetic properties.
- **Toxicology and Safety Profiling:** Conducting comprehensive safety and toxicology studies to establish a therapeutic window for potential clinical development.

This technical guide provides a foundational understanding of **Cedrin**'s chemical and pharmacological properties, offering a valuable resource to guide and stimulate further research into this promising neuroprotective agent.

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References

- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cedrin | 75513-81-4 | ADA51381 | Biosynth [biosynth.com]

- 4. cedrin | 75513-81-4 [chemicalbook.com]
- To cite this document: BenchChem. [Chemical structure and properties of Cedrin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15572257#chemical-structure-and-properties-of-cedrin]

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